2-(2-Phenethenyl)pyridine

Description

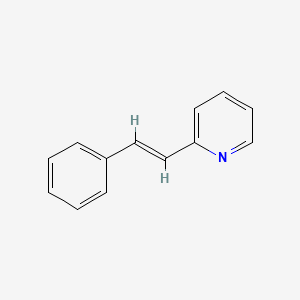

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAWAXVRXKIUQB-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345907 | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-49-8, 714-08-9 | |

| Record name | 2-(2-Phenylvinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Stilbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-(2-Phenylvinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-styrylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Phenethenyl)pyridine CAS number and safety data

An In-Depth Technical Guide to 2-(2-Phenylethenyl)pyridine: CAS Numbers, Safety Data, and Handling Protocols

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of 2-(2-phenylethenyl)pyridine, a heterocyclic aromatic compound of interest to researchers in materials science, coordination chemistry, and drug development. This document consolidates critical information regarding its chemical identity, including its various CAS numbers, and presents a detailed analysis of its safety profile. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into safe handling, storage, and emergency procedures. Methodologies are presented to ensure a self-validating system of laboratory safety and experimental integrity.

Chemical Identification and Physicochemical Properties

2-(2-Phenylethenyl)pyridine, also commonly known as 2-stilbazole, is an organic compound characterized by a pyridine ring substituted at the 2-position with a phenylethenyl (styryl) group. The presence of the carbon-carbon double bond gives rise to cis and trans (E/Z) isomers. The (E)-isomer is generally the more stable and commonly encountered form.

The nomenclature and CAS registry numbers for this compound can vary, which is a critical point of understanding for procurement and regulatory compliance.

-

Common Synonyms: 2-Stilbazole, 2-Styrylpyridine, 2-(2-Phenylvinyl)pyridine.[1]

-

Molecular Formula: C₁₃H₁₁N.

-

Molecular Weight: 181.23 g/mol .

CAS Numbers: It is crucial to recognize that multiple CAS numbers may be used for 2-(2-phenylethenyl)pyridine, often distinguishing between the specific stereoisomer and the unspecified isomer mixture:

-

714-08-9: This CAS number is frequently assigned to 2-Stilbazole, often without specifying the isomeric form.[2]

-

538-49-8: This number is explicitly assigned to the (E)-isomer, i.e., (E)-2-(2-phenylethenyl)pyridine.[3][4]

-

38620-93-8: This CAS number is also listed for Pyridine, (2-phenylethenyl)-, isomer unspecified.[1]

For precision in experimental design and reporting, it is best practice to use the isomer-specific CAS number (538-49-8) when working with the pure (E)-isomer.

Physicochemical Data Summary Table:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁N | |

| Molecular Weight | 181.233 g/mol | |

| Boiling Point | 300.7 ± 17.0 °C at 760 mmHg | |

| Flash Point | 127.2 ± 13.7 °C | |

| Density | 1.1 ± 0.1 g/cm³ | |

| LogP | 3.47 | |

| Appearance | Varies; often a solid | N/A |

Comprehensive Safety and Hazard Analysis

Understanding the safety profile of 2-(2-phenylethenyl)pyridine is paramount for mitigating risk in a laboratory setting. The following sections synthesize data from Safety Data Sheets (SDS) and toxicological reports to provide a holistic view of the hazards associated with this compound.[5][6]

GHS Hazard Identification and Classification

While a universally harmonized GHS classification is not always available, data for structurally similar compounds and available toxicological information suggest the following potential hazards. The related compound 2-(2-phenylethyl)pyridine is classified as harmful if swallowed, and an irritant to skin, eyes, and the respiratory system.[7]

Potential GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard Pictograms:

Caption: GHS Pictogram for Irritation and Acute Toxicity.

Toxicological Profile

Toxicological data for 2-(2-phenylethenyl)pyridine itself is limited. However, initial acute toxicity data is available for the compound under CAS number 714-08-9.

Acute Toxicity Data:

-

Route of Exposure: Oral.

-

Species: Rodent - rat.

-

Dose: Lowest published lethal dose (LDLo) >500 mg/kg.

This LDLo value suggests moderate acute oral toxicity. Researchers should treat the compound as harmful if ingested and avoid generating dust or aerosols that could be inhaled.

Laboratory Handling and Risk Mitigation Protocols

A proactive approach to safety is essential when handling chemical reagents. The following protocols are designed as a self-validating system to ensure user safety and experimental integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

-

Ventilation: All handling of solid 2-(2-phenylethenyl)pyridine and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[6]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A laboratory coat must be worn and kept fastened.

-

Caption: Safe Handling Workflow for 2-(2-phenylethenyl)pyridine.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

-

Ignition Sources: Avoid heat, sparks, and open flames.

Spill and Waste Disposal Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use an absorbent material for solutions.

-

Collect: Place the spilled material and cleanup materials into a sealed, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly.

Waste Disposal: All waste containing 2-(2-phenylethenyl)pyridine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid response can significantly reduce the severity of an exposure.

First-Aid Measures Summary Table:

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [5] |

Synthesis and Reactivity Insights

While this guide focuses on safety, understanding the synthesis context provides valuable insight. Pyridine derivatives are often synthesized through various C-C bond-forming reactions. For instance, the synthesis of substituted pyridines can be achieved via transition-metal-catalyzed cross-coupling reactions or condensation reactions.[9][10] The vinyl group in 2-(2-phenylethenyl)pyridine makes it a versatile precursor for further functionalization or polymerization.

Conclusion

2-(2-Phenylethenyl)pyridine is a valuable compound for scientific research. Adherence to the safety protocols outlined in this guide is not merely a matter of compliance but a foundational component of rigorous and responsible science. By understanding its chemical identity, potential hazards, and proper handling procedures, researchers can confidently and safely incorporate this reagent into their experimental workflows.

References

-

Chemsrc. 2-STILBAZOL | CAS#:714-08-9. [Link]

-

NIST. Pyridine, 2-(2-phenylethyl)-. [Link]

-

PubChem. 2-Stilbazole. [Link]

-

PubChem. 2-(2-Phenylethyl)pyridine. [Link]

-

MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Basic Chemical Data [dtp.cancer.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(2-Phenethenyl)pyridine | 538-49-8 [chemnet.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyridine synthesis [organic-chemistry.org]

2-(2-Phenethenyl)pyridine chemical properties and structure

An In-depth Technical Guide to 2-(2-Phenethenyl)pyridine

Introduction: Unveiling the 2-Stilbazole Scaffold

This compound, more commonly known in the field as 2-stilbazole, represents a foundational scaffold in both medicinal chemistry and materials science. Its structure, which features a pyridine ring connected to a phenyl group via an ethenyl bridge, provides a unique combination of properties. The pyridine moiety offers a basic nitrogen atom, capable of hydrogen bonding and coordination with metal ions, while the stilbene-like conjugated system imparts specific electronic and photophysical characteristics.[1] This guide offers a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its applications, designed for researchers and drug development professionals seeking to leverage this versatile molecule.

PART 1: Molecular Structure and Physicochemical Profile

The defining feature of this compound is its diarylethene framework. The molecule exists as two geometric isomers, the trans (E) and cis (Z) forms, with the E-isomer being the more thermodynamically stable and commonly utilized form. The planarity of the conjugated π-system is crucial for many of its applications in materials science.

The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom.[2] This influences the molecule's reactivity, making the ring susceptible to nucleophilic attack (primarily at the C2 and C4 positions) while deactivating it towards electrophilic substitution.[3][4] The nitrogen's lone pair of electrons is located in an sp² orbital, projecting outwards from the ring, and is not part of the aromatic system. This makes it readily available for protonation or coordination, a key feature for its use as a ligand and in modulating the pharmacokinetic properties of drug candidates.[3]

Table 1: Core Physicochemical Properties of (E)-2-(2-Phenethenyl)pyridine

| Property | Value | Source(s) |

| IUPAC Name | 2-[(E)-2-phenylethenyl]pyridine | [5] |

| Common Names | (E)-2-Stilbazole, 2-Styrylpyridine | [5][6] |

| CAS Number | 538-49-8 | [5][7] |

| Molecular Formula | C₁₃H₁₁N | [5][7] |

| Molecular Weight | 181.23 g/mol | [5][7] |

| Appearance | Crystalline solid | [8] |

| Melting Point | 91.5°C | [5][7] |

| Boiling Point | ~300.7 - 304.4°C (at 760 mmHg) | [5][7] |

| Density | ~1.01 - 1.09 g/cm³ | [5][7] |

| LogP | 3.25 | [5] |

| EINECS | 211-934-5 | [5] |

PART 2: Spectroscopic Signature and Characterization

Confident identification of this compound relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features is crucial for verifying synthetic success and assessing purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly informative. The vinylic protons of the ethenyl bridge are most characteristic. In the predominant E-isomer, these protons appear as two distinct doublets with a large coupling constant (J value) of approximately 16-19 Hz, a definitive indicator of the trans configuration.[9] The aromatic region will show complex multiplets corresponding to the protons on both the pyridine and phenyl rings. The protons on the pyridine ring are typically shifted further downfield compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom.[10][11]

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the sp²-hybridized carbons of the aromatic rings and the vinyl group. The carbons of the pyridine ring, particularly those adjacent to the nitrogen, will appear at the downfield end of the aromatic region.

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions include C-H stretching from the aromatic and vinyl groups (typically above 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and a characteristic peak for the trans-alkene C-H bend around 960-980 cm⁻¹.[9]

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z ratio of 181, corresponding to the molecular weight of the compound.

PART 3: Synthesis and Methodological Rationale

Several synthetic routes to 2-stilbazole derivatives have been established, including Wittig reactions, Heck couplings, and condensation reactions.[12][13] The choice of method often depends on the desired substitution pattern and available starting materials. For the parent compound, the acid-catalyzed condensation of 2-picoline with benzaldehyde is a classic, robust, and cost-effective approach.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol describes a self-validating workflow for synthesizing (E)-2-(2-phenethenyl)pyridine. The rationale for using acetic anhydride is twofold: it acts as a dehydrating agent to drive the reaction towards the alkene product and can also serve as the solvent.

Core Principle: The reaction proceeds via a base-catalyzed (or in this case, acid-promoted) aldol-type condensation. The methyl group of 2-picoline is sufficiently acidic to be deprotonated, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alcohol intermediate readily dehydrates under the reaction conditions to yield the conjugated product.

Materials and Equipment:

-

2-Picoline

-

Benzaldehyde

-

Acetic Anhydride

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

-

TLC plates (silica gel), beakers, and standard glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-picoline (1.0 eq) and benzaldehyde (1.0-1.1 eq). Cautiously add acetic anhydride (2-3 eq).

-

Expertise Note: Using a slight excess of benzaldehyde can help drive the reaction to completion, but a large excess can complicate purification. Acetic anhydride is used in excess to act as the solvent and ensure complete dehydration.

-

-

Thermal Promotion: Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1). The product is more conjugated and typically less polar than the starting materials, resulting in a higher Rf value. The reaction is complete when the limiting reagent spot (2-picoline) is no longer visible.

-

Work-up and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker of ice water. Carefully neutralize the solution by adding 10% NaOH solution until the pH is basic (~8-9). This step hydrolyzes any remaining acetic anhydride and neutralizes the acetic acid formed.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods described in Part 2. A sharp melting point close to the literature value (91.5°C) indicates high purity.[5][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

PART 4: Applications in Research and Drug Development

The 2-stilbazole structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fruitful starting points for drug discovery.[14][15]

-

Role in Medicinal Chemistry: The pyridine ring is a common feature in FDA-approved drugs, where it often serves to enhance solubility and act as a hydrogen bond acceptor, improving pharmacokinetic profiles.[4][14][16] Derivatives of 2-stilbazole have been investigated for a range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties.[12] The rationale is that the scaffold can be readily functionalized at various positions on either aromatic ring to optimize binding to a specific biological target, such as a kinase or receptor active site. For instance, studies have shown that substituted pyrazolo[4,3-c]pyridines, which can be synthesized from related precursors, exhibit potent antiproliferative activity against cancer cell lines.[8]

-

Applications in Materials Science: The conjugated π-system of this compound gives rise to interesting photophysical properties. These molecules can act as chromophores and are used in the development of photoresponsive materials and nonlinear optical (NLO) systems.[1] The nitrogen atom also allows the molecule to function as a ligand, forming coordination complexes with metals. These complexes can have applications in catalysis or as functional materials with unique magnetic or optical properties.[17][18]

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and powerful building block with significant relevance in modern chemical science. Its straightforward synthesis, well-defined chemical properties, and the strategic importance of its pyridine and stilbene components make it an invaluable tool for researchers. From designing next-generation pharmaceuticals to engineering advanced functional materials, the 2-stilbazole scaffold provides a robust and adaptable platform for innovation.

References

-

Sorokin, S. P., & Ershov, O. V. (2023). The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) . Chemistry of Heterocyclic Compounds, 59(1-2), 1-5. [Link]

-

The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) | Request PDF . ResearchGate. [Link]

-

Pyridine, 2-(2-phenylethyl)- . NIST Chemistry WebBook. [Link]

-

Sorokin, S. P., & Ershov, O. V. (2022). THE SYNTHESIS OF ortho-STILBAZOLES (2-STYRYLPYRIDINES) . Butlerov Communications. [Link]

-

2-(2-Phenylvinyl)pyridine, cis . NIST Chemistry WebBook. [Link]

-

Pyridine . Wikipedia. [Link]

-

2-(2-Phenylethyl)pyridine . PubChem. [Link]

-

Arshad, M., et al. (2015). Crystal structures of two stilbazole derivatives . Acta Crystallographica Section E. [Link]

-

Chiang, M. C., & Hartung, W. H. (1940). SYNTHESIS OF SOME STILBAZOLE DERIVATIVES . The Journal of Organic Chemistry. [Link]

-

Janeba, Z., et al. (2020). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . Molecules. [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. [Link]

-

Basak, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . Molecules. [Link]

-

H.NMR-Spectrum of Compound{2} | Download Scientific Diagram . ResearchGate. [Link]

-

CASE, FRONT 714-07-48113 . Avrora parts. [Link]

-

Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction . Course Hero. [Link]

-

Pyridine synthesis . Organic Chemistry Portal. [Link]

-

Sahu, N. K., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications . IntechOpen. [Link]

-

Appleby, K. M., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE . Chemical Communications. [Link]

-

Tadesse, M. G., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 538-49-8 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]

- 11. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. THE SYNTHESIS OF <i>ortho</i>-STILBAZOLES (2-STYRYLPYRIDINES) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 16. sarchemlabs.com [sarchemlabs.com]

- 17. Crystal structures of two stilbazole derivatives: bis{(E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium} tetraiodidocadmium(II) and (E)-4-[4-(diethylamino)styryl]-1-methylpyridin-1-ium 4-methoxybenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(2-Phenylethenyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2-phenylethenyl)pyridine, a heterocyclic aromatic compound of significant interest in chemical synthesis and medicinal chemistry. We will delve into its precise chemical identity, nomenclature, physical properties, synthesis methodologies, and its role as a versatile building block in the development of novel therapeutics.

Part 1: Chemical Identity and Nomenclature

The cornerstone of effective research is the precise identification of a chemical entity. 2-(2-Phenylethenyl)pyridine is known by several names, which can lead to ambiguity. This section clarifies its official IUPAC name and lists its common synonyms.

The formal IUPAC name for this compound is 2-(2-phenylethenyl)pyridine .[1] The "(E)-" prefix is often used to specify the trans isomer, which is the more common form.[2][3]

Common Synonyms: A variety of synonyms are used in literature and commercial listings. Recognizing these is crucial for comprehensive literature searches and material procurement.

-

2-Styrylpyridine[1]

-

ortho-Stilbazole[4]

-

(E)-2-Stilbazole[3]

-

2-[(E)-2-phenylethenyl]pyridine[5]

-

Azastilbene[6]

It is important to distinguish 2-(2-phenylethenyl)pyridine from its saturated analog, 2-(2-phenylethyl)pyridine, which has a different chemical structure and properties.[7][8]

Key Chemical Identifiers: For unambiguous identification, standardized chemical identifiers are used globally.

| Identifier | Value | Source |

| CAS Number | 714-08-9 | [1][5][9] |

| Molecular Formula | C13H11N | [1][5] |

| PubChem CID | 136350 | [1] |

| InChIKey | BIAWAXVRXKIUQB-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD00075764 | [5] |

Part 2: Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental settings.

| Property | Value |

| Molecular Weight | 181.24 g/mol |

| Physical Form | Solid |

| Purity (Typical) | ≥95% |

| Storage Conditions | Inert atmosphere, room temperature |

Part 3: Synthesis Methodologies

The synthesis of 2-styrylpyridines can be achieved through several established organic chemistry reactions. These methods provide reliable pathways to the target molecule, often with good control over stereochemistry. The choice of method depends on the availability of starting materials, desired scale, and required purity.

Key synthetic approaches include:

-

Wittig Reaction: This is a classic and versatile method for forming the carbon-carbon double bond. It typically involves the reaction of a benzaldehyde derivative with a picolylphosphonium salt.[4]

-

Condensation Reactions: These methods often involve reacting α-picoline (2-methylpyridine) or its salts with a benzaldehyde derivative, frequently in the presence of a catalyst or dehydrating agent like acetic anhydride.[4][10]

-

Coupling Reactions: Palladium-catalyzed reactions, such as the Heck reaction between styrene and 2-bromopyridine, are also effective for forming the styryl linkage, often with high stereoselectivity for the E-isomer.[4]

Example Protocol: Synthesis via Aldol Condensation

This protocol describes a common condensation reaction to synthesize 2-styrylpyridine. The underlying principle is the reaction of the active methyl group of 2-picoline with benzaldehyde, followed by dehydration to form the alkene linkage.

Step-by-Step Methodology:

-

Reactant Preparation: A solution is prepared by combining 2-picoline (2-methylpyridine) and benzaldehyde in a suitable solvent, such as methanol.[10]

-

Catalysis: A catalytic amount of a base, like piperidine, is added to the solution. The base facilitates the deprotonation of the methyl group on 2-picoline, forming a reactive carbanion.

-

Condensation: The solution is heated at reflux for several hours (e.g., three hours).[10] During this time, the carbanion attacks the carbonyl carbon of benzaldehyde, forming an aldol addition product.

-

Dehydration & Workup: Subsequent heating, often with the addition of a stronger base solution like 40% sodium hydroxide, promotes the elimination of a water molecule from the aldol intermediate, yielding the final 2-styrylpyridine product.[10] The product is then isolated through standard workup procedures.

References

-

Sorokin, S. P., et al. (2022). The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 2-styrylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-styryl-pyridine - 714-08-9. (n.d.). ChemSynthesis. Retrieved from [Link]

-

2-(2-Phenylethyl)pyridine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

2-Styrylpyridine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Pyridine, 2-(2-phenylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-(2-Phenylvinyl)pyridine, trans. (n.d.). NIST WebBook. Retrieved from [Link]

- Williams, J. L. R., et al. (1961). A Comparison of Methods for the Preparation of 2- and 4-Styrylpyridines. The Journal of Organic Chemistry.

-

Synthesis of styrylpyridine derivatives 2 a–c. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Styrylpyridine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

2-styrylpyridine (C13H11N). (n.d.). PubChemLite. Retrieved from [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Retrieved from [Link]

-

Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Book Chapter. Retrieved from [Link]

Sources

- 1. 2-Styrylpyridine | C13H11N | CID 136350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Phenylvinyl)pyridine, trans [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. [image]The synthesis of ortho-stilbazoles (2-styrylpyridines) (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Page loading... [guidechem.com]

- 7. 2-(2-Phenylethyl)pyridine | C13H13N | CID 75028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine, 2-(2-phenylethyl)- [webbook.nist.gov]

- 9. 714-08-9|2-Styrylpyridine|BLD Pharm [bldpharm.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Guide to the Spectroscopic Characterization of (E)-2-(2-Phenylethenyl)pyridine

Introduction

(E)-2-(2-Phenylethenyl)pyridine, commonly known in the scientific literature as (E)-2-stilbazole, is a conjugated aromatic compound featuring a pyridine ring linked to a benzene ring through a trans-ethene bridge. This molecular architecture gives rise to interesting photophysical properties and makes it a valuable building block in materials science, coordination chemistry, and drug development. The unambiguous identification and characterization of this molecule are paramount for its application, relying heavily on a synergistic application of spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of (E)-2-(2-phenylethenyl)pyridine, grounded in the principles of each technique and supported by experimental data.

The structural integrity and isomeric purity, particularly the confirmation of the trans (E) configuration of the alkene bridge, are critical quality attributes. Spectroscopic methods provide a definitive fingerprint of the molecule, allowing researchers to confirm its identity and purity with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (E)-2-(2-phenylethenyl)pyridine, both ¹H and ¹³C NMR are essential for complete characterization.

Expertise & Experience: The Causality Behind NMR Analysis

The choice of NMR for the analysis of (E)-2-stilbazole is driven by its ability to resolve the distinct chemical environments of each proton and carbon atom. The key diagnostic feature for confirming the (E)-isomer is the coupling constant (J-value) between the two vinylic protons. A large coupling constant (typically >15 Hz) is irrefutable evidence of a trans configuration, arising from the dihedral angle of ~180° between the two protons. In contrast, the cis-isomer would exhibit a much smaller coupling constant (typically 10-12 Hz). The chemical shifts (δ) are dictated by the electronic environment; protons and carbons on the electron-deficient pyridine ring are expected to resonate at a lower field (higher ppm) compared to those on the phenyl ring.

Below is a summary of the expected NMR data, based on analysis of closely related structures and established principles of NMR spectroscopy[1][2][3]. The data for a nitro-substituted analog confirms the assignments for the core phenylethenylpyridine structure[4].

¹H NMR Spectral Data

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

Table 1: ¹H NMR Data for (E)-2-(2-Phenylethenyl)pyridine (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H-α (Vinyl) | ~7.8 | d | ~16.0 |

| H-β (Vinyl) | ~7.2 | d | ~16.0 |

| H-6' (Py) | ~8.6 | d | ~4.5 |

| H-4' (Py) | ~7.7 | td | ~7.7, 1.8 |

| H-3' (Py) | ~7.4 | d | ~7.8 |

| H-5' (Py) | ~7.2 | ddd | ~7.5, 4.8, 1.2 |

| H-2, H-6 (Ph) | ~7.6 | d | ~7.5 |

| H-3, H-4, H-5 (Ph) | ~7.4 | m | - |

Note: Py = Pyridine ring, Ph = Phenyl ring. Predicted values are based on spectral data for 5-nitro-2-(2-phenylethenyl)pyridine and standard substituent effects.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H data by defining the chemical environment of the carbon skeleton.

Table 2: ¹³C NMR Data for (E)-2-(2-Phenylethenyl)pyridine (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-α (Vinyl) | ~135.4 |

| C-β (Vinyl) | ~121.8 |

| C-2' (Py) | ~155.0 |

| C-6' (Py) | ~149.5 |

| C-4' (Py) | ~136.5 |

| C-3' (Py) | ~122.5 |

| C-5' (Py) | ~121.5 |

| C-1 (Ph) | ~136.7 |

| C-4 (Ph) | ~129.2 |

| C-2, C-6 (Ph) | ~128.9 |

| C-3, C-5 (Ph) | ~126.2 |

Note: Predicted values are based on spectral data for 5-nitro-2-(2-phenylethenyl)pyridine and standard substituent effects.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals from obscuring the analyte peaks[5].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected range of chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons.

Visualization of NMR Assignments

Caption: Standard workflow for acquiring and analyzing an ATR-FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly sensitive to conjugated systems.

Expertise & Experience: Electronic Transitions in Conjugated Systems

The extended π-conjugated system of (E)-2-(2-phenylethenyl)pyridine, spanning both aromatic rings and the ethene bridge, is a strong chromophore. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs UV radiation, promoting an electron in a π-orbital (HOMO) to an antibonding π-orbital (LUMO). This π→π transition is typically very intense (high molar absorptivity, ε). The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent polarity. [6][7]The trans-isomer, being more planar, allows for better orbital overlap and thus typically absorbs at a longer wavelength than the sterically hindered cis-isomer. [6]

UV-Vis Spectral Data

Experimental studies have identified a strong absorption band for (E)-2-styrylpyridine.

Table 4: UV-Vis Absorption Data for (E)-2-(2-Phenylethenyl)pyridine

| Solvent | λ_max (nm) | Transition Type |

|---|

| Not specified | ~309 | π→π* |

Data obtained from comparative theoretical and experimental studies.[8][9]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or cyclohexane are common choices. The solvent must not absorb in the same region as the analyte.

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL) by weighing the compound and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Serial Dilution: Prepare a series of dilutions from the stock solution to a final concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.).

-

Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).

-

Sample Measurement: Fill a matched cuvette with the diluted sample solution and measure its absorption spectrum over the desired wavelength range (e.g., 200-450 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Visualization of the Chromophore

Caption: The π-conjugated system (chromophore) responsible for the UV absorption of (E)-2-stilbazole.

Conclusion

The comprehensive spectroscopic analysis of (E)-2-(2-phenylethenyl)pyridine through NMR, IR, and UV-Vis techniques provides a robust and self-validating system for its structural confirmation and characterization. ¹H NMR definitively establishes the (E)-stereochemistry via the large vinylic coupling constant. ¹³C NMR confirms the carbon skeleton. IR spectroscopy identifies the key functional groups, with the strong band around 962 cm⁻¹ serving as a hallmark of the trans-alkene. Finally, UV-Vis spectroscopy confirms the presence of the extended π-conjugated system responsible for its photophysical properties. Together, these techniques provide the necessary data for researchers and drug development professionals to confidently identify and utilize this compound in their work.

References

-

Nishiwaki, N. et al. (2015). Supporting Information for: A Facile Access to 2-Substituted Pyridines by the Reaction of 1,2-Dinitropyridones with Ketones. The Chemical Society of Japan. [Link]

-

Castro, M. A. et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Computational and Theoretical Chemistry, 997, 31-40. [Link]

-

Castro, M. A. et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Request PDF on ResearchGate. [Link]

-

Lipshutz, B. H. et al. (2015). Supporting Information for: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]

-

Detert, H. et al. (2020). 2,5-Bis[(E)-2-phenylethenyl]-3,6-bis(pyridin-2-yl)- pyrazine. IUCrData, 5(3), x200384. [Link]

-

ResearchGate. Frontier KS MOs of trans-4-styrylpyridine: results of calculations. [Link]

-

CAS. NMR Database for Faster Structural Data. [Link]

-

Rojas-Mayorquín, C. et al. (2015). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 20(11), 20638-20653. [Link]

-

Yang, D. et al. (2011). 2-(2-Phenylethyl)chromones from Chinese eaglewood. Phytochemistry, 72(18), 2478-2483. [Link]

-

Computational Chemistry from Laptop to HPC. IR spectroscopy. [Link]

-

Arbačiauskiene, E. et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

-

UCalgary Chemistry. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]

-

SlidePlayer. Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

-

University of the West Indies, Mona. Infrared Spectroscopy and Modes of Vibrations. [Link]

-

Lee, J. C. et al. (2023). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 28(3), 1033. [Link]

-

Trindade, D. F. et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(18), 2050-2081. [Link]

-

Google APIs. ultraviolet (uv) and visible spectroscopy. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Gottlieb, H. E. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2180. [Link]

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

-

Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

-

Santana, L. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]

-

Lee, J. C. et al. (2025). Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 7. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of 2-(2-Phenethenyl)pyridine Derivatives

Introduction: The Versatile Scaffold of 2-(2-Phenethenyl)pyridines

2-(2-Phenethenyl)pyridine, also known as 2-styrylpyridine, and its derivatives represent a significant class of organic molecules that have garnered considerable attention in materials science, coordination chemistry, and biomedical research. Their rigid, conjugated structure, composed of a pyridine ring linked to a phenyl ring via an ethylenic bridge, gives rise to a fascinating array of photophysical properties. These properties, including strong absorption and emission in the ultraviolet and visible regions, are highly tunable through synthetic modification, making them ideal candidates for a wide range of applications such as fluorescent probes, molecular switches, and components in optoelectronic devices.[1]

This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of this compound derivatives. We will delve into the synthetic strategies that allow for precise control over their molecular architecture, explore the profound influence of substituents and the surrounding environment on their electronic behavior, and detail the experimental methodologies used to characterize their excited-state dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of compounds.

Synthetic Strategies: Building the Molecular Framework

The diverse applications of this compound derivatives are made possible by the variety of synthetic routes available for their preparation. These methods allow for the introduction of a wide range of functional groups on both the pyridine and phenyl rings, thereby enabling fine-tuning of their photophysical properties. Two of the most powerful and widely employed methods are the Horner-Wadsworth-Emmons reaction and the Heck reaction.[2][3][4]

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and is particularly effective for preparing this compound derivatives with high stereoselectivity, predominantly yielding the thermodynamically more stable E-(trans) isomer.[4][5] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[6]

The key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing for reactions with a broad range of aldehydes, and the straightforward removal of the water-soluble phosphate byproduct.[4][6]

Reaction Causality: The stereoselectivity of the HWE reaction is a direct consequence of the reaction mechanism. The initial nucleophilic addition of the phosphonate carbanion to the aldehyde forms two diastereomeric intermediates. Under thermodynamic control, the more stable intermediate, which leads to the E-alkene, is favored. The use of specific reaction conditions, such as the choice of base and solvent, can further enhance this selectivity.

The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers another versatile route to this compound derivatives.[3][7][8] This reaction is highly valued for its functional group tolerance and its ability to form carbon-carbon bonds under relatively mild conditions.[9]

Reaction Causality: The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst.[3][10] The regioselectivity of the alkene insertion is a critical factor, and for styrenes, the aryl group typically adds to the unsubstituted carbon of the double bond.

Core Photophysical Properties: A Dance of Light and Electrons

The photophysical behavior of this compound derivatives is governed by the interplay of their electronic structure and the surrounding environment. Key properties of interest include their absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime.

Absorption and Emission: The Influence of Substituents

The position and electronic nature of substituents on the aromatic rings have a profound impact on the absorption and emission spectra of this compound derivatives. This is due to their ability to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11]

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density of the π-system, raising the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in both the absorption and emission spectra.[12][13]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) decrease the electron density, lowering the energy of the LUMO. This also results in a smaller energy gap and a red shift in the spectra.[14][15]

The interplay of these substituent effects allows for the rational design of molecules with tailored absorption and emission profiles spanning the visible spectrum.

Table 1: Representative Photophysical Data of Substituted this compound Derivatives

| Substituent (Position on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| H | ~300 | ~360 | ~0.1 | Cyclohexane |

| 4-N(CH₃)₂ | ~380 | ~450 | ~0.5 | Dichloromethane |

| 4-NO₂ | ~350 | ~550 | ~0.01 | Acetonitrile |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Solvatochromism: The Environment's Embrace

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many this compound derivatives, particularly those with strong intramolecular charge transfer (ICT) character. The polarity of the solvent can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption and emission spectra.[16][17]

Empirical solvent polarity scales, such as the Reichardt's ET(30) scale and the Kamlet-Taft parameters (π*, α, and β), are invaluable tools for quantifying and understanding these solvent effects.[18][19][20] A positive solvatochromic shift (red shift with increasing solvent polarity) in the emission spectrum is often indicative of a larger dipole moment in the excited state compared to the ground state.

Photoisomerization: A Molecular Switch

A key photochemical process for many this compound derivatives is the reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond upon photoexcitation.[21][22] This process is analogous to the well-studied photoisomerization of stilbene and azobenzene.[23][24][25]

The trans isomer is typically the more thermodynamically stable and often more fluorescent form. Upon absorption of a photon, the molecule is promoted to an excited state where the rotational barrier around the double bond is significantly reduced, allowing for isomerization to the cis form. This process often leads to a quenching of fluorescence as the non-radiative decay pathway of isomerization competes with radiative decay. The reverse cis-trans isomerization can be induced either photochemically or thermally. This light-driven switching of molecular geometry forms the basis for their application as molecular photoswitches.

Experimental Protocols: Unveiling the Excited State

The characterization of the photophysical properties of this compound derivatives relies on a suite of spectroscopic techniques. Here, we provide detailed, step-by-step methodologies for two fundamental measurements: relative fluorescence quantum yield and fluorescence lifetime.

Determination of Relative Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.[26][27]

Protocol:

-

Standard and Sample Preparation:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Prepare a series of five dilutions for both the standard and the sample in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum for each dilution of the standard and the sample.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same for all measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the resulting linear fits for both the standard (GradST) and the sample (GradX).

-

-

Calculation:

-

The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Self-Validation: The linearity of the plot of integrated fluorescence intensity versus absorbance is a critical self-validating check. A linear relationship confirms that the measurements were performed in a concentration range where inner filter effects and self-quenching are negligible.

Caption: Workflow for relative fluorescence quantum yield determination.

Measurement of Fluorescence Lifetime (τ_F) using Time-Correlated Single Photon Counting (TCSPC)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[28][29][30][31]

Protocol:

-

Instrument Setup:

-

Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate. The excitation wavelength should be chosen to efficiently excite the sample.

-

The emitted photons are detected by a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

-

Data Acquisition:

-

The TCSPC electronics measure the time difference between the excitation pulse ("start") and the arrival of a single emitted photon ("stop").

-

This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile of the sample.

-

-

Instrument Response Function (IRF):

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.

-

-

Data Analysis:

-

The measured fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

-

Deconvolute the IRF from the sample decay data using fitting software. The fluorescence decay is typically fitted to a single or multi-exponential decay function: I(t) = Σ Ai * exp(-t / τi) where I(t) is the intensity at time t, Ai is the pre-exponential factor, and τi is the lifetime of the i-th component.

-

-

Goodness of Fit:

-

Evaluate the quality of the fit by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.

-

Self-Validation: The quality of the fit, as indicated by the χ² value and the randomness of the residuals, serves as a self-validating measure of the accuracy of the determined lifetime(s).

Sources

- 1. researchgate.net [researchgate.net]

- 2. GENERAL METHODS FOR THE SYNTHESIS OF STYRYLPYRIDINIUM SALTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Photophysical properties of a series of electron-donating and -withdrawing platinum acetylide two-photon chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scilit.com [scilit.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 24. researchgate.net [researchgate.net]

- 25. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. jasco-global.com [jasco-global.com]

- 27. agilent.com [agilent.com]

- 28. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 29. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 30. becker-hickl.com [becker-hickl.com]

- 31. time-correlated single photon counting | Photonics Dictionary | Photonics Marketplace [photonics.com]

Theoretical studies on 2-(2-Phenethenyl)pyridine photoisomerization

An In-Depth Technical Guide to the Theoretical Studies of 2-(2-Phenylethenyl)pyridine Photoisomerization

Abstract

2-(2-Phenylethenyl)pyridine (2-STPY), also known as 2-stilbazole, is a photoresponsive molecule that undergoes reversible cis-trans isomerization upon photoexcitation. As an aza-analogue of the well-studied stilbene, it serves as a fundamental component in the development of molecular switches, photoresponsive materials, and coordination chemistry.[1][2][3] Understanding the intricate sub-picosecond dynamics that govern its photochemical behavior is paramount for rational design and application. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the photoisomerization mechanism of 2-STPY. We delve into the critical role of conical intersections (CIs) as molecular funnels that facilitate ultrafast non-radiative decay from the excited state back to the ground state, dictating the isomerization outcome.[4][5] This guide details the high-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (ADC(2), MP2), used to map the potential energy surfaces and characterize the key structures involved in the process.[1][6] A step-by-step computational protocol for locating these critical points is provided, alongside a visualization of the complete reaction pathway.

Introduction: The Photochemical Landscape of 2-STPY

Photoisomerization is a light-induced structural change between isomers, a fundamental process in chemistry and biology, with the cis-trans isomerization of retinal in vision being a prime example.[7] Molecules like 2-(2-Phenylethenyl)pyridine (2-STPY) exhibit this behavior, making them attractive for applications where light is used as an external stimulus to control molecular properties and functions.[8]

The photoisomerization of 2-STPY involves a transition from a stable ground-state isomer (trans or cis) to an electronically excited state upon absorption of UV light. The molecule does not remain in this excited state for long; instead, it rapidly evolves along the excited-state potential energy surface towards a region where this surface touches the ground-state surface. This touching point, or seam of points, is known as a conical intersection (CI).[4] These CIs act as efficient funnels, enabling the molecule to return to the ground state, partitioning between the cis and trans isomers. The efficiency and outcome of the isomerization are therefore dictated by the topology of these potential energy surfaces and the nature of the CIs.[5][9]

Theoretical chemistry provides an indispensable toolkit for mapping these ultrafast events, which are often too rapid to be fully captured by experimental techniques alone. Computational methods allow us to:

-

Determine the stable geometries of the ground state conformers.

-

Calculate the electronic absorption spectra to identify the relevant excited states.

-

Map the reaction pathways on the excited-state potential energy surface.

-

Locate and characterize the critical conical intersection geometries that govern the decay process.[6]

Recent high-level ab initio studies have revealed that the photochemistry of 2-STPY is complex, involving not only the expected cis-trans isomerization pathway via a twisted-pyramidalized conical intersection but also potential competing pathways such as photocyclization.[1][6]

Core Theoretical Methodologies

A multi-faceted theoretical approach is required to accurately model the photoisomerization of 2-STPY. The choice of method depends on the specific aspect of the process being investigated, from ground-state structures to the complex electronic nature of the excited states and their intersections.

-

Ground-State Geometries and Energetics: The first step is to characterize the stable conformers of cis- and trans-2-STPY.

-

Møller–Plesset Perturbation Theory (MP2): This method is a reliable choice for obtaining accurate geometries and relative energies of the ground-state conformers, as it includes electron correlation effects beyond a simple Hartree-Fock description.[1][6]

-

Density Functional Theory (DFT): DFT is a computationally efficient alternative that can also provide excellent ground-state geometries and vibrational frequencies.

-

-

Excited-State Calculations: Modeling the excited states is the most critical and challenging aspect.

-

Algebraic Diagrammatic Construction to Second-Order (ADC(2)): This is a robust and accurate method for calculating vertical excitation energies and optimizing excited-state geometries for regions of the potential energy surface far from conical intersections.[1][6] It provides a balanced description of excited states and is less prone to some of the pitfalls of TD-DFT.

-

Complete Active Space Self-Consistent Field (CASSCF): This is the gold standard for studying photochemical reactions where bond breaking/formation or significant electronic rearrangements occur. CASSCF is essential because, near a conical intersection, the electronic wavefunction has a multi-configurational character that cannot be described by single-reference methods.[6][10] It correctly describes the degeneracy between the S₀ and S₁ states at the CI.

-

Multi-State Second-Order Perturbation Theory (MS-CASPT2): While CASSCF provides the correct qualitative description, it often lacks dynamic electron correlation, leading to errors in absolute and relative energies. MS-CASPT2 is a method used to add this dynamic correlation on top of a CASSCF calculation, yielding highly accurate energy landscapes.

-

The Photoisomerization Mechanism of 2-STPY

The theoretical consensus points to a multi-step mechanism initiated by photoexcitation, with the conical intersection playing the central role.

-

Photoexcitation: The process begins with the absorption of a UV photon by the ground-state trans (or cis) isomer, promoting the molecule to the first singlet excited state (S₁). This is a vertical transition, meaning the molecular geometry does not change during the electronic excitation (the Franck-Condon principle).

-

Relaxation on the S₁ Surface: Following excitation, the molecule is no longer at a minimum on the potential energy surface. It rapidly relaxes, primarily through torsion around the central ethylenic C=C double bond.

-

Approach to the Conical Intersection: This torsional motion drives the molecule towards a geometry where the S₁ and S₀ potential energy surfaces become degenerate. For 2-STPY, the primary CI for isomerization is a twisted-pyramidalized structure, where the C=C bond is twisted approximately 90° and one of the central carbon atoms is pyramidalized (puckered out of the plane).[6]

-

Non-Radiative Decay: At the CI, the Born-Oppenheimer approximation breaks down, and the coupling between electronic and nuclear motion becomes extremely strong.[4] This allows for an ultrafast, radiationless transition—a "hop"—from the S₁ state back to the S₀ ground state.

-

Ground-State Relaxation: Once on the S₀ surface, the molecule is in a highly unstable, twisted geometry. It rapidly relaxes to the nearest stable minima, which are the planar trans and cis isomers. The ratio of the products formed (the quantum yield) is determined by the topology of the CI and the dynamics of the wavepacket as it passes through this funnel.[9]

In addition to the main isomerization pathway, theoretical studies have also located other accessible conical intersections, including cooperating-ring and cyclized-ring MECI structures, which could lead to photocyclization products, representing a competing reaction channel.[1][6]

Visualization of the Photoisomerization Pathway

The following diagram illustrates the key stages of the trans → cis photoisomerization process.

Caption: The photoisomerization pathway of 2-STPY.

Quantitative Data from Theoretical Studies

Theoretical calculations provide key energetic and geometric parameters that characterize the photoisomerization process. The data below are representative values derived from ab initio studies.[1][6]

| Species/Structure | Method | Relative Energy (kcal/mol) | Key Geometric Parameter (Dihedral Angle) |

| trans-2-STPY (T1, S₀) | MP2 | 0.0 (Reference) | ~180° (C-C=C-C) |

| cis-2-STPY (C1, S₀) | MP2 | +3.5 | ~0° (C-C=C-C) |

| T1 Vertical Excitation (S₀→S₁) | ADC(2) | ~90.7 | ~180° (at T1 geometry) |

| C1 Vertical Excitation (S₀→S₁) | ADC(2) | ~85.6 | ~0° (at C1 geometry) |

| S₁/S₀ MECI (Twisted) | CASSCF | ~45-50 (above T1) | ~90° (C-C=C-C) |

Note: Energies are illustrative and depend on the specific level of theory and basis set used.

Experimental Protocol: Locating the S₁/S₀ Minimum Energy Conical Intersection (MECI)

This protocol outlines the standardized computational workflow for identifying the crucial MECI geometry that facilitates the photoisomerization of 2-STPY using a quantum chemistry software package (e.g., Gaussian, MOLCAS, OpenMolcas).

Objective: To find the lowest energy point on the S₁/S₀ crossing seam.

Methodology: State-averaged CASSCF (SA-CASSCF).

-

Step 1: Ground State Optimization

-

Action: Perform a geometry optimization of the trans-2-STPY isomer in its ground state (S₀).

-

Method: DFT (e.g., B3LYP) or MP2 with a suitable basis set (e.g., cc-pVDZ).

-

Causality: This provides a well-defined starting geometry and ensures you are beginning from a true energy minimum. A frequency calculation should be performed to confirm there are no imaginary frequencies.

-

-

Step 2: Active Space Selection for CASSCF

-

Action: Choose the active space for the CASSCF calculation. For molecules like 2-STPY, this typically involves the π and π* orbitals of the conjugated system. A common choice is to include the orbitals involved in the ethylenic bond and the phenyl/pyridine rings. For example, an active space of 12 electrons in 12 orbitals, denoted CAS(12,12), might be appropriate.

-

Causality: The active space must be chosen carefully to include all orbitals that change their occupation numbers significantly during the photochemical process. This is critical for a correct description of the S₀ and S₁ states and their crossing.

-

-

Step 3: Initial S₁ Geometry Optimization

-

Action: Starting from the optimized S₀ geometry, perform a geometry optimization on the S₁ state.

-

Method: CASSCF or ADC(2).

-

Causality: This helps to move from the Franck-Condon region towards the S₁ minimum or along the relaxation path, providing a better starting point for the MECI search.

-

-

Step 4: MECI Optimization

-

Action: Use a dedicated conical intersection optimization algorithm. The calculation will optimize the geometry to minimize the energy of the lower state while simultaneously forcing the energy gap between the two states (S₀ and S₁) to zero.

-

Method: State-averaged CASSCF (SA-CASSCF) with equal weights for the S₀ and S₁ states (e.g., SA(2)-CASSCF).

-

Causality: State-averaging is required to treat both electronic states on an equal footing, which is essential for finding the degeneracy point. The algorithm simultaneously minimizes the energy and the gap, converging on the MECI.

-

-

Step 5: Verification of the MECI

-

Action: Once the optimization has converged, perform a frequency calculation at the MECI geometry.

-

Method: CASSCF numerical frequencies.

-

Trustworthiness: A true MECI is characterized by two non-zero gradient vectors (the gradient difference and the non-adiabatic coupling vectors) that span the "branching plane" and 3N-8 non-imaginary vibrational frequencies in the intersection space. This step validates that the located structure is indeed a conical intersection.

-

Workflow Visualization

Sources

- 1. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conical intersection - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. An ab initio study on the photoisomerization in 2-styrylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Photoisomerization - Wikipedia [en.wikipedia.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of 2-(2-Phenylethenyl)pyridine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract